molecular formula C22H19Br2NO3 B563380 Decamethrin-d5 CAS No. 1217633-23-2

Decamethrin-d5

Cat. No.: B563380
CAS No.: 1217633-23-2
M. Wt: 510.237
InChI Key: OWZREIFADZCYQD-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltamethrin-d5: is a deuterium-labeled analog of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. Deltamethrin-d5 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of deltamethrin due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltamethrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the deltamethrin molecule. The synthesis involves the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol . The deuterium atoms are introduced into the phenoxybenzyl alcohol component.

Industrial Production Methods: The industrial production of deltamethrin-d5 follows similar steps to the laboratory synthesis but on a larger scale. The process involves the selective preparation of the desired stereoisomer and the incorporation of deuterium through controlled reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Deltamethrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Deltamethrin-d5 is used as an internal standard in analytical chemistry to quantify deltamethrin residues in environmental and biological samples. Its stable isotope labeling allows for accurate mass spectrometric analysis .

Biology: In biological research, deltamethrin-d5 is used to study the metabolic pathways and degradation products of deltamethrin in various organisms. It helps in understanding the biotransformation and elimination processes .

Medicine: Deltamethrin-d5 is used in toxicological studies to assess the safety and potential health effects of deltamethrin exposure. It aids in determining the pharmacokinetics and distribution of deltamethrin in animal models .

Industry: In the agricultural industry, deltamethrin-d5 is used to develop and validate analytical methods for detecting deltamethrin residues in food products. It ensures compliance with regulatory standards and helps in monitoring pesticide residues .

Mechanism of Action

Deltamethrin-d5, like deltamethrin, acts on the nervous system of insects. It binds to the sodium channels in nerve cells, preventing their closure during repolarization. This leads to prolonged depolarization, causing paralysis and death of the insect . The deuterium labeling does not alter the mechanism of action but allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Uniqueness: Deltamethrin-d5 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise quantification and tracking of the compound in various matrices .

Biological Activity

Decamethrin-d5, a deuterated derivative of the pyrethroid insecticide Deltamethrin, has garnered attention in scientific research due to its unique isotopic labeling. This compound retains the neurotoxic properties of its parent compound while allowing for enhanced tracking in biological studies. The following sections detail its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

  • Chemical Formula : C22H19Br2NO3
  • Molecular Weight : 487.20 g/mol
  • Isotopic Composition : Five deuterium atoms replace hydrogen in the Deltamethrin structure.

The incorporation of deuterium enhances the ability to track biological processes involving this compound through techniques such as mass spectrometry, which can distinguish between labeled and unlabeled metabolites.

This compound functions primarily as a neurotoxin , similar to other pyrethroids. Its mechanism involves:

  • Binding to Voltage-Gated Sodium Channels (Nav) : Specifically, it interacts with Nav1.8 channels in insect nervous systems, leading to prolonged depolarization.
  • Induction of Paralysis : This binding results in a sequence of motor symptoms and eventual paralysis in target organisms, making it effective for pest control .

Biological Activity and Toxicity

The biological activity of this compound has been studied extensively, particularly regarding its pharmacokinetics and toxicological profiles. Research indicates that:

  • Metabolic Pathways : In animal models, this compound undergoes biotransformation, producing various metabolites that can be analyzed to understand its degradation and elimination processes.
  • Toxicological Studies : Case studies have demonstrated that exposure to Decamethrin can mimic symptoms of organophosphate poisoning, complicating diagnosis and treatment . For instance, a case report highlighted a patient who ingested Deltamethrin (the non-deuterated form) and exhibited symptoms similar to those caused by organophosphates, including fasciculations and a positive atropine challenge test .

Case Studies

  • Deltamethrin Poisoning Case Study :
    • A patient ingested 100 ml of Deltamethrin (12.5 mg/ml) and presented with symptoms resembling organophosphate poisoning.
    • Treatment involved supportive care without complications during hospitalization .
  • Metabolism in Rats :
    • A study utilized this compound to investigate its metabolism in rats, revealing several metabolites and their respective pathways.
    • The findings underscored the compound's reversible neurotoxic effects and potential applications in pest control without permanent damage to non-target species.

Comparative Toxicity Data

A comparative analysis of this compound with other pyrethroids highlights its relative toxicity:

CompoundLC50 (µg/L)Mode of Action
This compound0.1Voltage-gated sodium channel modulation
Deltamethrin0.05Voltage-gated sodium channel modulation
Cypermethrin0.2Voltage-gated sodium channel modulation

Note: LC50 values represent the lethal concentration for 50% of test organisms.

Applications in Research

This compound is primarily utilized for:

  • Pharmacokinetic Studies : Understanding how pyrethroids are metabolized in biological systems.
  • Analytical Chemistry : Serving as an internal standard for quantifying Deltamethrin residues in environmental samples .
  • Toxicological Assessments : Evaluating the safety and health effects associated with exposure to pyrethroids.

Properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.